![molecular formula C14H19N3OS2 B5694118 N'-[4-(methylthio)benzylidene]-2-(4-thiomorpholinyl)acetohydrazide](/img/structure/B5694118.png)
N'-[4-(methylthio)benzylidene]-2-(4-thiomorpholinyl)acetohydrazide
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Overview
Description
N'-[4-(methylthio)benzylidene]-2-(4-thiomorpholinyl)acetohydrazide, also known as MTAH, is a chemical compound that has been extensively studied for its potential applications in scientific research. MTAH is a hydrazide derivative that contains both a thiomorpholine group and a benzylidene moiety. These structural features make MTAH a unique compound with potentially interesting properties.
Mechanism of Action
The mechanism of action of N'-[4-(methylthio)benzylidene]-2-(4-thiomorpholinyl)acetohydrazide is not fully understood, but it is thought to involve the inhibition of certain enzymes that are involved in cell growth and proliferation. Specifically, N'-[4-(methylthio)benzylidene]-2-(4-thiomorpholinyl)acetohydrazide has been shown to inhibit the activity of thymidylate synthase, an enzyme that is essential for DNA synthesis.
Biochemical and Physiological Effects:
N'-[4-(methylthio)benzylidene]-2-(4-thiomorpholinyl)acetohydrazide has been shown to have a number of biochemical and physiological effects. In addition to its anti-cancer activity, N'-[4-(methylthio)benzylidene]-2-(4-thiomorpholinyl)acetohydrazide has been shown to exhibit anti-inflammatory activity and to have a neuroprotective effect in certain models of neurodegenerative disease. N'-[4-(methylthio)benzylidene]-2-(4-thiomorpholinyl)acetohydrazide has also been shown to have an effect on the immune system, although the exact nature of this effect is not well understood.
Advantages and Limitations for Lab Experiments
One advantage of using N'-[4-(methylthio)benzylidene]-2-(4-thiomorpholinyl)acetohydrazide in lab experiments is that it is relatively easy to synthesize and purify. Additionally, N'-[4-(methylthio)benzylidene]-2-(4-thiomorpholinyl)acetohydrazide has been shown to have a relatively low toxicity profile, which makes it a potentially useful compound for in vitro studies. However, one limitation of using N'-[4-(methylthio)benzylidene]-2-(4-thiomorpholinyl)acetohydrazide in lab experiments is that its mechanism of action is not well understood, which makes it difficult to interpret results.
Future Directions
There are a number of potential future directions for research on N'-[4-(methylthio)benzylidene]-2-(4-thiomorpholinyl)acetohydrazide. One area of interest is the development of N'-[4-(methylthio)benzylidene]-2-(4-thiomorpholinyl)acetohydrazide derivatives that have improved potency and selectivity. Another area of interest is the investigation of the mechanism of action of N'-[4-(methylthio)benzylidene]-2-(4-thiomorpholinyl)acetohydrazide, which could shed light on its potential therapeutic applications. Additionally, the use of N'-[4-(methylthio)benzylidene]-2-(4-thiomorpholinyl)acetohydrazide in combination with other anti-cancer agents is an area of potential future research.
Synthesis Methods
N'-[4-(methylthio)benzylidene]-2-(4-thiomorpholinyl)acetohydrazide can be synthesized using a variety of methods. One common approach involves the reaction of 4-(methylthio)benzaldehyde with thiomorpholine in the presence of acetic anhydride. The resulting intermediate is then treated with hydrazine hydrate to yield N'-[4-(methylthio)benzylidene]-2-(4-thiomorpholinyl)acetohydrazide. Other methods involve the use of different starting materials or reagents.
Scientific Research Applications
N'-[4-(methylthio)benzylidene]-2-(4-thiomorpholinyl)acetohydrazide has been studied for its potential applications in a variety of scientific fields. One area of interest is cancer research, as N'-[4-(methylthio)benzylidene]-2-(4-thiomorpholinyl)acetohydrazide has been shown to exhibit anti-cancer activity in vitro. Specifically, N'-[4-(methylthio)benzylidene]-2-(4-thiomorpholinyl)acetohydrazide has been shown to inhibit the growth of certain cancer cell lines, including breast cancer cells.
properties
IUPAC Name |
N-[(E)-(4-methylsulfanylphenyl)methylideneamino]-2-thiomorpholin-4-ylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3OS2/c1-19-13-4-2-12(3-5-13)10-15-16-14(18)11-17-6-8-20-9-7-17/h2-5,10H,6-9,11H2,1H3,(H,16,18)/b15-10+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYFZJAZUYKHJMQ-XNTDXEJSSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)C=NNC(=O)CN2CCSCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CSC1=CC=C(C=C1)/C=N/NC(=O)CN2CCSCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N'-[4-(methylthio)benzylidene]-2-(4-thiomorpholinyl)acetohydrazide |
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